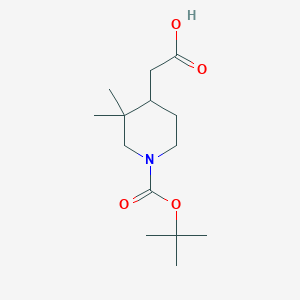
N-(2-methylcyclopropyl)aniline
Übersicht
Beschreibung
N-(2-methylcyclopropyl)aniline is an organic compound with the chemical formula C10H13N . It has a molecular weight of 147.22 g/mol .
Synthesis Analysis
N-(2-methylcyclopropyl)aniline can be synthesized through several methods, including the reduction of N-(2-methylcyclopropyl)nitrobenzene with palladium on carbon, and the reaction of N-(2-methylcyclopropyl)anilinium chloride with potassium hydroxide . Another method involves the efficient methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis
The molecular structure of N-(2-methylcyclopropyl)aniline consists of a cyclopropyl group attached to an aniline group . The InChI code for this compound is 1S/C10H13N/c1-8-7-10(8)11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 .Physical And Chemical Properties Analysis
N-(2-methylcyclopropyl)aniline is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
. It is a member of the aniline family, which is widely used in many fields of research and industry.
Catalyst in Methylation Process
N-(2-methylcyclopropyl)aniline can be used in the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes . The hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Pharmaceutical Industry
The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .
Influence Lipophilicity of Compounds
N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Hydrogen Autotransfer Reactions
N-(2-methylcyclopropyl)aniline can be used in modern hydrogen autotransfer (also called hydrogen borrowing) reactions. This methodology consists of a multistep reaction sequence starting from easily accessible and often inexpensive alcohols .
Dehydrogenation of Methanol
The dehydrogenation of methanol, that is needed as starting material, has a considerably higher energy barrier compared to the dehydrogenation of higher alcohols .
Safety and Hazards
N-(2-methylcyclopropyl)aniline is classified as a hazardous substance. It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness. It is suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
N-(2-methylcyclopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-7-10(8)11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKDMZYQUWDYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)
![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)




![1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B1432661.png)
